4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole
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Description
The compound “4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole” is a complex organic molecule that contains several functional groups including a furan ring, a pyridazine ring, a piperazine ring, and an oxazole ring . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it could have interesting electronic properties. The furan, pyridazine, and oxazole rings are all aromatic, meaning they have delocalized electrons that can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and the presence of any additional substituents. Factors that could influence its properties include its overall size and shape, the polarity of its functional groups, and the presence of any chiral centers .Future Directions
properties
IUPAC Name |
4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13-18-14(12-24-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-23-16/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJNKIUTXBFANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine |
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